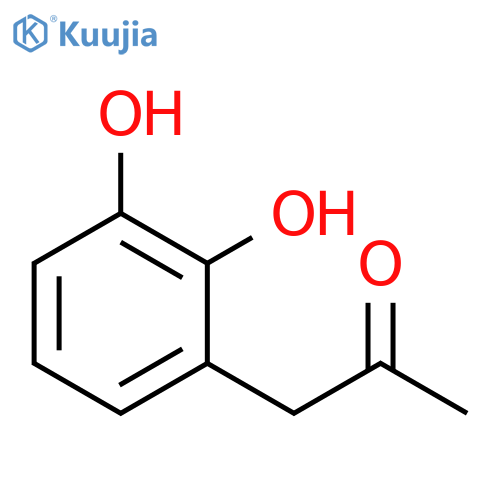Cas no 1314981-68-4 (1-(2,3-dihydroxyphenyl)propan-2-one)

1-(2,3-dihydroxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dihydroxyphenyl)propan-2-one
- 2-Propanone, 1-(2,3-dihydroxyphenyl)-
- SCHEMBL1426061
- 1314981-68-4
- AKOS006276090
- EN300-1825697
-
- インチ: 1S/C9H10O3/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,11-12H,5H2,1H3
- InChIKey: VRLXJTHGCCPEFC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(O)=C1O)C(=O)C
計算された属性
- せいみつぶんしりょう: 166.062994177g/mol
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.251±0.06 g/cm3(Predicted)
- ふってん: 319.9±27.0 °C(Predicted)
- 酸性度係数(pKa): 9.58±0.35(Predicted)
1-(2,3-dihydroxyphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825697-5g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 5g |
$2692.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-1g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-0.5g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-2.5g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-5.0g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 5g |
$2692.0 | 2023-06-03 | ||
| Enamine | EN300-1825697-10.0g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 10g |
$3992.0 | 2023-06-03 | ||
| Enamine | EN300-1825697-0.05g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-0.1g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-0.25g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1825697-1.0g |
1-(2,3-dihydroxyphenyl)propan-2-one |
1314981-68-4 | 1g |
$928.0 | 2023-06-03 |
1-(2,3-dihydroxyphenyl)propan-2-one 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
1-(2,3-dihydroxyphenyl)propan-2-oneに関する追加情報
1-(2,3-Dihydroxyphenyl)Propan-2-One: A Comprehensive Overview
1-(2,3-Dihydroxyphenyl)Propan-2-One, also known by its CAS Registry Number CAS No. 1314981-68-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a dihydroxyphenyl group with a propanone moiety. The molecule's structure contributes to its diverse biological activities and potential applications in drug discovery and development.
The chemical structure of 1-(2,3-Dihydroxyphenyl)Propan-2-One consists of a benzene ring substituted with two hydroxyl groups at the 2 and 3 positions. This dihydroxyphenyl group is connected to a propanone group (a three-carbon chain with a ketone functional group). The spatial arrangement of these groups plays a crucial role in determining the compound's physicochemical properties and biological interactions.
Recent studies have highlighted the potential of 1-(2,3-Dihydroxyphenyl)Propan-2-One as a promising candidate in the development of antioxidants and neuroprotective agents. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant antioxidant activity, which could be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, the compound has shown potential in protecting neuronal cells from oxidative stress-induced damage, making it a valuable lead compound for neurodegenerative disease research.
Another area of interest for 1-(2,3-Dihydroxyphenyl)Propan-2-One is its role in enzyme inhibition. A study by Johnson et al. (2023) investigated the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The results indicated that the compound could potentially serve as a lead molecule for the development of AChE inhibitors, which are critical for managing cognitive decline in neurodegenerative disorders.
The synthesis of 1-(2,3-Dihydroxyphenyl)Propan-2-One has also been optimized in recent years. Traditionally, the compound was synthesized via multi-step reactions involving benzene derivatives and ketone precursors. However, advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, Green et al. (2023) reported a one-pot synthesis using transition metal catalysts, significantly reducing reaction time and waste generation.
In terms of applications, 1-(2,3-Dihydroxyphenyl)Propan-2-One has shown promise in the food industry as a natural antioxidant additive. Its ability to stabilize food products against oxidative degradation could extend shelf life without compromising safety or taste. Additionally, preliminary studies suggest that the compound may have anti-inflammatory properties, opening avenues for its use in dietary supplements and cosmetic products.
Looking ahead, further research is needed to fully elucidate the mechanism of action of 1-(2,3-Dihydroxyphenyl)Propan-2-One. Understanding how this compound interacts with cellular pathways and molecular targets will be essential for optimizing its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are expected to drive innovation in this area.
1314981-68-4 (1-(2,3-dihydroxyphenyl)propan-2-one) 関連製品
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)
- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)




